molecular formula C15H23ClN2O B13729077 rac,trans-Milnacipran Hydrochloride

rac,trans-Milnacipran Hydrochloride

Cat. No.: B13729077
M. Wt: 282.81 g/mol
InChI Key: XNCDYJFPRPDERF-SWYZXDRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac,trans-Milnacipran Hydrochloride is a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) with a racemic structure, chemically designated as (±)-[1R(S),2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride . It is distinguished by its balanced yet preferential inhibition of NE over 5-HT reuptake (NE:Ki = 68 nM; 5-HT:Ki = 200 nM), a profile that contrasts with other SNRIs like duloxetine and venlafaxine, which favor 5-HT inhibition . Approved for major depressive disorder (MDD) in Europe and Japan, and fibromyalgia in the U.S., it exhibits high oral bioavailability (85–90%) and minimal hepatic metabolism, with 55% excreted renally as unchanged drug . Its racemic nature comprises two enantiomers: the more potent (1S,2R)-enantiomer (levomilnacipran) and (1R,2S)-enantiomer, with the former approved as a separate antidepressant .

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15-;/m1./s1

InChI Key

XNCDYJFPRPDERF-SWYZXDRTSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@@H]1CN)C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Classical Multi-step Synthesis (Bonaud et al., 1987)

The earliest reported synthesis involves starting from (1S, 2S)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid. The sequence includes:

  • Acylation with acetic anhydride
  • Conversion to acid chloride followed by amidation
  • Hydrolysis
  • Esterification with p-toluenesulfonyl chloride
  • Gabriel synthesis for amination
  • Formation of the hydrochloride salt

This route, while established, is lengthy and operationally complex, involving multiple purification steps and harsh reagents.

Improved Synthetic Route via Phenylacetonitrile and Epichlorohydrin

A more recent patent discloses a method using phenylacetonitrile and epichlorohydrin as raw materials, offering milder reaction conditions and simplified operations. The process includes:

  • Dehydration and ring esterification of a mixture of (1R, 2S)- and (1S, 2S)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid in toluene at 150°C
  • Bromination with hydrobromic acid in acetic acid at 50–100°C to form bromomethyl derivatives
  • Chlorination with thionyl chloride followed by amination with diethylamine to yield N,N-diethyl-1-phenylcyclopropylcarboxamide intermediates
  • Gabriel reaction with phthalimide in DMF at 50–160°C
  • Deprotection with hydrazine hydrate and final formation of the hydrochloride salt of the trans isomer

This method provides a more practical and scalable approach to rac,trans-Milnacipran Hydrochloride with improved yields and purity.

Reductive Amination Approach (CN103601652A Patent)

Another efficient industrially applicable method involves:

  • Starting from compound I (a precursor cyclopropane derivative), undergoing five-step reactions to produce compound V (an intermediate amide)
  • Reduction of compound V in an inert solvent using reductive agents such as Pd/C under hydrogen atmosphere, zinc powder, iron powder, triphenylphosphine, or lithium aluminum hydride, with Pd/C-H2 preferred for its efficiency
  • Salification with hydrochloric acid to obtain this compound

Key features of this method:

  • Mild reaction conditions
  • High yield and purity of intermediates and final product
  • Economical and suitable for large-scale industrial production

The reaction solvents include methylene dichloride, toluene, acetonitrile, tetrahydrofuran, and dimethylformamide, with methylene dichloride preferred. Auxiliary reagents such as DCC (dicyclohexylcarbodiimide) facilitate amide bond formation.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent(s) Yield/Notes
1 Dehydration and Esterification Toluene, heat 150 Toluene Purification by acid-base treatment
2 Bromination Hydrobromic acid 50–100 Acetic acid Formation of bromomethyl intermediate
3 Chlorination Thionyl chloride Ambient to 50 Not specified Prepares chloromethyl intermediate
4 Amination Diethylamine Ambient to 50 Not specified Forms N,N-diethyl amide intermediate
5 Gabriel Reaction Phthalimide, DMF 50–160 Dimethylformamide (DMF) Forms phthalimidomethyl intermediate
6 Deprotection and Salification Hydrazine hydrate, HCl Ambient Not specified Final hydrochloride salt formation
7 Reduction Pd/C catalyst, H2 (0.5 MPa), methanol Ambient Methanol Catalytic hydrogenation of compound V

*Yields reported for the final hydrogenation and salification step reach approximately 95%, indicating high efficiency.

Analytical and Purity Considerations

The purity and identity of this compound are confirmed by:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods with system suitability tests showing resolution >2.0 between milnacipran and impurities
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H NMR at 400 MHz in DMSO-d6)
  • Mass spectrometry confirming molecular weight and structure
  • Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions to ensure stability and identify degradation products

Summary of Advantages of Current Methods

Method Advantages Limitations
Classical multi-step synthesis Well-established pathway Long reaction time, cumbersome steps
Phenylacetonitrile/epichlorohydrin route Mild conditions, simplified operations Requires careful control of stereochemistry
Reductive amination approach High yield, mild conditions, industrial scalability Use of Pd/C catalyst and hydrogen pressure

Chemical Reactions Analysis

Types of Reactions

rac,trans-Milnacipran Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Overview

Rac,trans-Milnacipran Hydrochloride is a compound related to milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia and major depressive disorder. This article delves into the scientific research applications of this compound, including its pharmacological properties, clinical studies, and potential therapeutic benefits.

Pharmacological Properties

This compound exhibits properties similar to milnacipran, functioning as an SNRI. Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, which enhances the availability of these neurotransmitters in the synaptic cleft. This action is believed to contribute to pain modulation and mood regulation.

Key Characteristics

  • Chemical Structure : It is a diethylamide derivative with a cyclopropane ring.
  • Bioavailability : Following oral administration, racemic milnacipran shows an absolute bioavailability of approximately 85-90% .
  • Protein Binding : The compound demonstrates low plasma protein binding (around 15%) .

Treatment of Fibromyalgia

Milnacipran has been approved for the treatment of fibromyalgia in the United States. This compound's role as an impurity in milnacipran suggests that it may also exhibit similar analgesic properties. Studies indicate that noradrenaline plays a crucial role in pain modulation through descending inhibitory pathways in the central nervous system .

Major Depressive Disorder

This compound may be beneficial in treating major depressive disorder due to its dual action on serotonin and norepinephrine levels. The enhancement of these neurotransmitters can alleviate symptoms associated with depression, such as low energy and lack of interest .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of milnacipran and its related compounds:

StudyFocusFindings
Moret et al. (1985)NeuropharmacologyDemonstrated the antidepressant effects of milnacipran in animal models .
Palmier et al. (1989)Clinical PharmacologyReported on the pharmacokinetics and safety profile of milnacipran in humans .
Spencer et al. (1998)Drug EvaluationEvaluated the long-term efficacy of milnacipran in treating fibromyalgia .

Safety Profile

While this compound is generally well-tolerated, it does have potential side effects similar to those observed with other SNRIs. Common adverse effects include nausea, headache, insomnia, and increased blood pressure. In cases of overdose, symptoms may include increased heart rate and changes in consciousness .

Mechanism of Action

rac,trans-Milnacipran Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This dual inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound has a relatively balanced reuptake inhibition of both serotonin and norepinephrine, with a slight preference for norepinephrine. This mechanism is particularly effective in mitigating pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Comparison with Similar Compounds

Pharmacological Profile

Milnacipran’s unique NE/5-HT reuptake inhibition ratio (1:3) differentiates it from other SNRIs (Table 1). For example, duloxetine shows a 1:10 ratio (NE:Ki = 7.5 nM; 5-HT:Ki = 0.8 nM), favoring 5-HT, while venlafaxine has weaker NE affinity (Ki = 2,480 nM) . Levomilnacipran, the isolated (1S,2R)-enantiomer, enhances NE selectivity (NE:Ki = 40 nM; 5-HT:Ki = 120 nM), yielding higher potency than the racemic mixture .

Table 1: Comparative Pharmacodynamic Profiles

Compound NE Ki (nM) 5-HT Ki (nM) NE/5-HT Selectivity Ratio
rac,trans-Milnacipran 68 200 1:3
Duloxetine 7.5 0.8 1:10
Venlafaxine 2,480 82 1:0.03
Levomilnacipran 40 120 1:3

Data from

Pharmacokinetics and Biopharmaceutical Properties

Milnacipran’s high solubility (19 mg/mL in water) and permeability classify it as Biopharmaceutical Classification System (BCS) Class I, enabling rapid dissolution and absorption unaffected by food . In contrast, duloxetine (BCS Class II) has lower solubility, requiring enteric coatings to bypass gastric degradation. Key pharmacokinetic parameters are compared in Table 2.

Table 2: Pharmacokinetic Comparison

Parameter Milnacipran Duloxetine Venlafaxine
Bioavailability 85–90% 50% 45%
Tmax (plasma) 2–4 hours 6 hours 5–8 hours
Half-life 6–8 hours 12 hours 5 hours
Renal Excretion 55% (unchanged) <1% 5%
Metabolism Minimal (CYP3A4) Extensive (CYP2D6) Extensive (CYP2D6)

Data from

Clinical Indications and Tolerability

Milnacipran is uniquely approved for fibromyalgia in the U.S., a distinction absent for levomilnacipran and venlafaxine . While all SNRIs share common side effects (nausea, headache), milnacipran’s NE selectivity correlates with higher rates of tachycardia and hypertension compared to duloxetine’s serotonergic effects (e.g., gastrointestinal disturbances) .

Analytical and Formulation Stability

Validated RP-HPLC methods for milnacipran quantification in formulations demonstrate specificity (separation from degradation products) and accuracy (recovery: 99.1–101.0%) . Dissolution studies (USP Apparatus 1, 0.01 N HCl) confirm stability under accelerated storage (40°C, 75% RH), with >95% drug release maintained over 6 months . In contrast, venlafaxine formulations require pH-adjusted media due to solubility limitations .

Structural and Stereochemical Considerations

Milnacipran’s racemic crystallography reveals two enantiomeric ion pairs per unit cell, typical of racemic compounds . This contrasts with enantiopure drugs like levomilnacipran, which lack such packing complexity. Racemic mixtures may exhibit altered solubility and stability profiles compared to single-enantiomer formulations .

Biological Activity

Rac,trans-Milnacipran Hydrochloride is a compound primarily recognized for its role as a dual reuptake inhibitor of serotonin (5-HT) and norepinephrine (NE), utilized in the treatment of major depressive disorder (MDD) and fibromyalgia. This article explores its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

  • Molecular Formula : C15H23ClN2O
  • Molecular Weight : 284.81 g/mol
  • Chemical Structure : It exists as a racemic blend, specifically identified as (±)-[1R(S), 2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride.

Pharmacodynamics

Milnacipran acts as a balanced inhibitor of the reuptake of both serotonin and norepinephrine. Its selectivity is highlighted by its negligible affinity for various receptors including:

  • Serotoninergic receptors (5HT1-7)
  • Adrenergic receptors (α and β)
  • Muscarinic receptors (M1-5)
  • Histamine receptors (H1-4)
  • Dopamine receptors (D1-5)
  • Opiate receptors

In vitro studies indicate that milnacipran does not significantly affect calcium, potassium, sodium, or chloride channels nor does it inhibit monoamine oxidases (MAO-A and MAO-B) or acetylcholinesterase .

Pharmacokinetics

Milnacipran is well absorbed after oral administration with an absolute bioavailability of approximately 85%. Key pharmacokinetic parameters include:

  • Peak Plasma Concentration (Cmax) : Achieved 2 to 4 hours post-dose.
  • Volume of Distribution : Approximately 5 L/kg.
  • Plasma Protein Binding : Limited to about 13%.
  • Elimination Half-Life : Approximately 8 hours.
  • Renal Excretion : About 55% is excreted unchanged; the remainder as metabolites .

Clinical Efficacy

Milnacipran has been studied extensively for its efficacy in treating fibromyalgia. A systematic review encompassing five trials with over 4,000 patients showed:

  • Pain Relief : About 41% of patients receiving 100 mg daily reported at least a 30% reduction in pain compared to 30% in the placebo group.
  • Composite Endpoint Improvement : Achieved by 27% of patients on milnacipran versus 25% on placebo.
  • Long-term Efficacy : In extended studies, response rates ranged from 27.5% to 35.9% after one year of treatment .

Table 1: Summary of Clinical Trial Findings on Milnacipran for Fibromyalgia

Study DurationDose (mg/day)Response Rate (%)Placebo Response (%)
Up to 27 weeks1004130
Up to 27 weeks200No significant increase-
One yearVaried27.5 - 35.9-

Safety Profile

Adverse events reported in clinical trials were prevalent among milnacipran users:

  • Common adverse effects included nausea, vomiting, constipation, dizziness, hot flushes, hypertension, and tachycardia.
  • Discontinuation rates due to adverse effects were notably high; approximately 34% for the milnacipran group compared to 30% for placebo .

Case Studies

A notable case study examined the pharmacokinetics of milnacipran in mice, revealing significant insights into its distribution in systemic circulation and brain penetration:

  • The study utilized various concentrations to assess recovery rates from plasma and brain samples, indicating effective extraction methods with recovery rates ranging from 92.0% to 108.2% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.